molecular formula C14H15NO4 B3071798 Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 1014107-39-1

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B3071798
CAS No.: 1014107-39-1
M. Wt: 261.27 g/mol
InChI Key: OFKNWTOGWPUNOR-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1) is a high-purity chemical compound with a molecular weight of 261.27 g/mol and the formula C₁₄H₁₅NO₄ . This organic compound is built around an isoquinoline core, a privileged structure in medicinal chemistry consisting of a benzene ring fused to a pyridine ring . The molecule features a 1,2-dihydroisoquinolin-1-one scaffold substituted with a propanoate ester at the 5-position, making it a versatile building block for chemical synthesis. Researchers value this compound as a key synthetic intermediate for developing more complex molecules. Evidence from scientific literature shows its application in constructing potential pharmacologically active agents. For instance, it serves as a precursor in the synthesis of compounds like ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate and ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate . These derivatives highlight its utility in introducing diverse amide functionalities, which is crucial in drug discovery for optimizing properties like potency and selectivity. The structural motif of the 1,2-dihydroisoquinolin-1-one is of significant interest in the development of new therapeutic agents and organic materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-14(17)9(2)19-12-6-4-5-11-10(12)7-8-15-13(11)16/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKNWTOGWPUNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves the reaction of isoquinoline derivatives with ethyl 2-bromopropanoate under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is primarily recognized for its potential as a pharmacological agent. The isoquinoline scaffold present in its structure is known for various biological activities, including:

  • Anticancer Activity : Compounds with isoquinoline structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of isoquinolines have been studied for their effects on specific cancer types, demonstrating the ability to induce apoptosis in malignant cells .
  • Antimicrobial Properties : Research indicates that compounds containing isoquinoline moieties exhibit antimicrobial effects against various pathogens. This compound may contribute to the development of new antimicrobial agents .

Neuroscience Research

The compound's structural features suggest potential applications in neuroscience, particularly concerning neuroprotective properties. Isoquinoline derivatives have been explored for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This could lead to advancements in treatments for neurodegenerative diseases.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules with potential therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of isoquinoline derivatives, including compounds similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the isoquinoline structure can enhance anticancer efficacy .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers evaluated several isoquinoline derivatives for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings showed that certain derivatives exhibited substantial protective effects, paving the way for further exploration into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Phenoxy Propanoate Esters in Agrochemicals

Several ethyl propanoate derivatives with phenoxy-linked heterocycles are widely used as herbicides. Key examples include:

Compound Name Substituent Structure Key Functional Groups Application Reference
Fenoxaprop ethyl ester 6-chloro-2-benzoxazolyloxy Benzoxazole, propanoate ester ACCase inhibitor
Quizalofop-P-ethyl 6-chloro-2-quinoxalinyloxy Quinoxaline, propanoate ester Grass-selective herbicide
Haloxyfop methyl ester 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy Pyridine, propanoate ester Broad-spectrum herbicide
Target compound 1-oxo-1,2-dihydroisoquinolin-5-yloxy Isoquinoline, propanoate ester Under investigation

Key Observations :

  • Substituent Impact: The target compound’s isoquinoline group introduces a fused bicyclic aromatic system, distinct from the monocyclic heteroaromatics (e.g., benzoxazole, quinoxaline) in commercial herbicides. This may alter binding affinity to enzyme targets like ACCase or confer novel bioactivity.
  • Electron-Withdrawing Groups: Herbicidal analogs often include electron-withdrawing substituents (e.g., Cl, CF₃) to enhance reactivity and target selectivity .

Derivatives with Extended Functionalization

A derivative of the target compound (SID7969543) incorporates a benzodioxin-carbamoyl methyl chain, significantly altering its physicochemical properties:

Property Target Compound SID7969543 Derivative
Molecular Weight ~291 g/mol (estimated) ~480 g/mol (reported)
Key Functional Groups Isoquinoline, propanoate ester Isoquinoline, benzodioxin, carbamoyl
Potential Applications Agrochemicals, drug precursors Ligand for receptor studies

Research Implications :

  • The benzodioxin-carbamoyl extension in SID7969543 increases molecular weight and hydrophobicity, likely improving membrane permeability for central nervous system targets.
  • This derivative’s carbamoyl group may facilitate hydrogen bonding with biological receptors, a feature absent in simpler propanoate esters .

Spirocyclic and Complex Esters

Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate (CAS:1586782-19-5) shares the propanoate ester group but features a spiro indolizine-dioxolane system:

  • Safety Profile : Like the target compound, this spiro derivative requires precautions against heat and ignition sources, reflecting common handling protocols for reactive esters .

Biological Activity

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, with the CAS number 1014107-39-1, belongs to a class of compounds known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4C_{14}H_{15}NO_4, with a molecular weight of 261.27 g/mol. The compound features a dihydroisoquinoline moiety that is significant for its biological activities.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance, studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Anticancer Properties

The compound's potential as an anticancer agent has garnered attention due to its ability to induce apoptosis in cancer cells. Research has demonstrated that derivatives of dihydroisoquinoline can inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, contributing to its anticancer and antimicrobial effects.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • A study published in Molecules highlighted the synthesis and evaluation of various dihydroisoquinoline derivatives, including this compound, demonstrating their potential against cancer cell lines .
CompoundActivityReference
This compoundAntimicrobial
Dihydroisoquinoline Derivative AAnti-inflammatory
Dihydroisoquinoline Derivative BAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can reaction yields be improved?

  • Methodological Answer: Key steps include coupling reactions between isoquinolinone derivatives and ethyl propanoate intermediates. Catalysts like palladium complexes (e.g., PdCl₂(dppf)) and bases such as Na₂CO₃ in polar aprotic solvents (e.g., DMF) are critical for cross-coupling efficiency . Microwave-assisted synthesis can reduce reaction times and improve yields . Optimization requires monitoring via TLC or HPLC and adjusting temperature (80–120°C) and stoichiometry.

Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, ester carbonyl signals (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) confirm core structure .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data. Triclinic systems (e.g., space group P1) require high-resolution data (e.g., V = 1875 ų, α = 105.0°) to resolve bond angles and torsional strains .
  • HRMS/IR: High-resolution mass spectrometry validates molecular weight, while IR confirms carbonyl (C=O) and ether (C-O-C) bonds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-certified P95 masks) to avoid inhalation of aerosols .
  • Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile intermediates .
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in stereoselective transformations?

  • Methodological Answer: Isotopic labeling (e.g., deuterated solvents) and computational DFT studies map transition states. For example, allylic oxyfunctionalization steps may proceed via radical intermediates, as seen in related isoquinolinone systems . Stereochemical outcomes are validated using chiral HPLC or X-ray crystallography .

Q. What challenges arise in crystallographic data collection for this compound, and how can they be resolved?

  • Methodological Answer:

  • Data Collection: High mosaicity or twinning in triclinic systems (P1) requires fine slicing (Δφ = 0.5°) during diffraction experiments. Use synchrotron radiation for weak reflections .
  • Refinement: SHELXL’s TWIN/BASF commands model twinned data. Validate using R-factor convergence (e.g., R₁ < 0.05) and Hirshfeld surface analysis .
  • Discrepancy Resolution: Cross-check with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguous bond lengths .

Q. How can thermodynamic properties (e.g., solubility, logP) be computationally predicted for this compound?

  • Methodological Answer:

  • Solubility: Use COSMO-RS simulations with solvent dielectric constants (e.g., ε = 78.5 for water).
  • logP: Employ fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (e.g., B3LYP/6-31G*) .
  • Validation: Compare predictions with experimental HPLC retention times or shake-flask assays .

Q. What strategies are effective in studying this compound’s potential biological activity?

  • Methodological Answer:

  • In Silico Screening: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the isoquinolinone moiety .
  • In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀) in cell lines. Use LC-MS to monitor metabolic stability .
  • Metabolite Identification: HRMS/MS identifies phase I/II metabolites (e.g., glucuronidation at the ethyl ester) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Reactant of Route 2
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Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

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